Octa-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-1,3-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3 |
InChI Key |
QTYUSOHYEPOHLV-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=C |
Canonical SMILES |
CCCCC=CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Octa 1,3 Diene and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the 1,3-diene system through a single or tandem reaction sequence.
The Julia-Kocienski olefination is a versatile method for the stereoselective synthesis of alkenes, and its modifications have been successfully applied to the generation of 1,3-dienes. This reaction typically involves the coupling of an aldehyde with a sulfone, such as 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) derivatives. organic-chemistry.orgorganic-chemistry.org A notable aspect of this method is the ability to control the (E/Z)-selectivity of the newly formed double bond, which is influenced by the structure of the aldehyde and the reaction conditions. organic-chemistry.org
Research has shown that employing cation-specific chelating agents, such as 18-crown-6 (B118740) or Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), in polar solvents can render the addition of sulfonyl anions to aldehydes reversible. organic-chemistry.org This reversibility allows for a more precise control over the Smiles rearrangement step, which is crucial for determining the stereochemical outcome of the resulting olefins. organic-chemistry.org For instance, non-branched aldehydes tend to favor the formation of (Z)-olefins due to steric factors, while branched or aromatic aldehydes often yield (E)-olefins. organic-chemistry.org Optimal conditions for achieving high selectivity often involve the premetalation of sulfones with strong bases like potassium bis(trimethylsilyl)amide (KN(TMS)2) in the presence of these chelating agents. organic-chemistry.org
Table 1: Representative Conditions for Julia-Kocienski 1,3-Diene Synthesis
| Reagent Type | Base | Chelating Agent | Solvent | Temperature (°C) | Selectivity Control | Reference |
| PT-sulfone + Aldehyde | KN(TMS)2 | 18-crown-6 | Polar | Variable | (E/Z)-selectivity | organic-chemistry.org |
| PT-sulfone + Aldehyde | KN(TMS)2 | TDA-1 | Polar | Variable | (E/Z)-selectivity | organic-chemistry.org |
| Sulfone + N-sulfonylimine | DBU | None | DMF | -60 | High Z-selectivity | chemrxiv.org |
Nickel-catalyzed reactions have emerged as powerful tools for the construction of conjugated 1,3-dienes through various coupling and dimerization strategies. These methods are highly atom-economical and can provide access to complex diene structures from readily available starting materials. researchgate.net
One significant application involves the nickel-catalyzed reductive coupling of alkynes. This approach allows for the stereoselective synthesis of highly substituted 1,3-dienes. researchgate.netnih.gov For instance, the reductive coupling of two alkyne moieties is an efficient pathway to obtain 1,3-dienes. researchgate.net While alkynes with aryl or alkynyl silane (B1218182) substituents typically show excellent regioselectivity, dialkyl alkynes can present challenges in regiocontrol. nih.gov However, the use of 1,3-enynes as substrates has been shown to lead to highly regioselective coupling reactions when trialkylphosphines are employed as ligands. nih.gov These reactions can utilize various coupling partners such as aldehydes and terminal epoxides, providing access to enantiomerically enriched homoallylic dienes. nih.gov
Another variant involves nickel-catalyzed reductive cross-coupling reactions, such as the coupling of vinyl bromides to form 1,3-dienes. ajol.info This method offers a facile route to dienylboronates, which are important building blocks in organic synthesis. ajol.info Furthermore, nickel and Brønsted acid dual catalysis has been reported for the redox-neutral coupling of 1,3-dienes and aldehydes, yielding dienols with high efficiency and stereoselectivity. chinesechemsoc.org
Table 2: Nickel-Catalyzed Approaches for 1,3-Diene Formation
| Reaction Type | Substrates | Catalyst System | Outcome / Selectivity | Reference |
| Reductive coupling of alkynes | Aryl-substituted alkynes, 1,3-enynes | Ni catalyst + Trialkylphosphine ligands | High regioselectivity | nih.gov |
| Reductive cross-coupling of vinyl bromides | Vinyl bromides | Ni catalyst | 1,3-diene formation | rsc.org |
| Reductive vinyl-vinyl coupling | Vinyl triflates, boron-substituted vinyl bromides | Ni catalyst | Dienylboronates | ajol.info |
| Redox-neutral coupling of 1,3-dienes and aldehydes | 1,3-dienes, aldehydes | Ni catalyst + Brønsted acid (e.g., 2-isopropoxyphenol) | Dienols (up to 94% yield, up to 50:1 EE/EZ) | chinesechemsoc.org |
While cycloaddition reactions between 1,3-dienes and alkynes are well-established for forming cyclic compounds like cyclohexadienes or cyclobutenes, rsc.orgnih.gov the direct synthesis of acyclic 1,3-dienes, such as octa-1,3-diene, specifically via a sequence of cycloaddition of an alkyne precursor followed by a ring-opening reaction to yield the acyclic diene, is not a commonly detailed pathway in the general literature.
However, a related strategy for 1,3-diene formation involves the thermal electrocyclic ring-opening of cyclobutenes. thieme-connect.de Cyclobutenes and 1,3-butadienes can interconvert under thermal conditions, with acyclic 1,3-butadienes generally being more thermodynamically stable due to the inherent ring strain of cyclobutenes. thieme-connect.de This conversion typically occurs through a conrotatory process. thieme-connect.de The initial cyclobutene (B1205218) precursor for such a reaction could potentially be derived from alkyne chemistry, for example, through [2+2] cycloaddition reactions involving alkynes and other unsaturated systems. However, general methods for producing acyclic this compound via such a cycloaddition-ring-opening sequence from alkyne precursors are not widely reported.
Nickel-Catalyzed Tandem Dimerization and Cross-Coupling for Conjugated Diene Formation
Transformations from Precursor Molecules
Transformations from precursor molecules involve modifying existing carbon skeletons to generate the desired 1,3-diene structure.
The conversion of alkenes and alkynes into 1,3-dienes is a significant area of synthetic chemistry. Enyne metathesis, a ruthenium-catalyzed bond reorganization reaction between alkynes and alkenes, is a powerful and efficient method for producing conjugated 1,3-diene systems. organic-chemistry.orgresearchgate.net This reaction can be intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular (cross-enyne metathesis, CEYM). organic-chemistry.org
In cross-enyne metathesis, an alkyne and an alkene are transformed into a 1,3-diene. organic-chemistry.org For instance, the reaction of an alkyne with ethylene (B1197577) gas in the presence of ruthenium-carbene complexes (e.g., Grubbs' catalysts) can yield 1,3-dienes in good yields. researchgate.netnih.gov This process formally introduces two methylene (B1212753) moieties from ethylene onto the triple bond. nih.gov The choice of catalyst and reaction conditions (e.g., temperature, ethylene pressure, solvent) significantly impacts the yield and efficiency, with quantitative yields achievable under optimized conditions using specific ruthenium catalysts. nsf.gov
Another method involves the stereoselective reductive cross-coupling of internal and terminal alkynes, which can yield stereodefined trisubstituted (E,E)-1,3-dienes. scielo.br This approach is particularly valuable as it avoids the need for pre-defined olefinic coupling partners and proceeds through a single C-C bond-forming event. scielo.br Additionally, palladium hydride complexes can enable the redox-neutral rearrangement of allenes to 1,3-dienes. organic-chemistry.org
Table 3: Conversion from Alkenes or Alkynes to 1,3-Dienes
| Method | Precursors | Catalyst/Reagents | Conditions | Yield/Outcome | Reference |
| Cross-Enyne Metathesis | Terminal alkynes + Ethylene | Ruthenium-carbene complex (e.g., Grubbs' catalyst) | Toluene, 75 °C, 20 bar C2H4 (or similar) | High yields (e.g., 90->99%) for 2-substituted-1,3-dienes | nih.govnsf.gov |
| Reductive Cross-Coupling | Internal alkynes + Terminal alkynes | Titanium-mediated system | Specific directing groups for regioselectivity | Stereodefined (E,E)-1,3-dienes (≥20:1 selectivity) | scielo.br |
| Allene Rearrangement | Allenes | Palladium hydride complex | Redox-neutral | 1,3-diene formation | organic-chemistry.org |
Elimination reactions are fundamental organic transformations used to introduce unsaturation into molecules, and they can be employed to generate 1,3-dienes. These reactions typically involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a new pi bond. masterorganicchemistry.com Both E1 (unimolecular) and E2 (bimolecular) mechanisms are relevant for such transformations. masterorganicchemistry.com
A straightforward and efficient one-pot method for generating terminal alkenes and 1,3-dienes involves the elimination from tosylates. organic-chemistry.org In this approach, aldol (B89426) products are first converted into primary alcohols and subsequently tosylated. The key step involves treating these tosylates with sodium iodide (NaI) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at reflux temperature in dimethoxyethane. organic-chemistry.org This protocol leads to efficient elimination and high yields of the corresponding terminal alkenes and dienes, circumventing the formation of unstable iodide intermediates that are prone to degradation. organic-chemistry.org The method has demonstrated broad applicability, accommodating a variety of substrates including protected chiral alkenols and homoallylic alcohol derivatives. organic-chemistry.org
Table 4: Elimination Reactions for 1,3-Diene Generation
| Precursor Type | Reagents | Conditions | Outcome / Yield | Reference |
| Tosylates | Sodium Iodide (NaI), DBU | Reflux in dimethoxyethane | Efficient elimination, high yields of terminal alkenes and 1,3-dienes | organic-chemistry.org |
Conversion from Alkenes or Alkynes
Stereoselective and Regioselective Synthesis
The stereoselective construction of 1,3-dienes, including this compound, is paramount in organic synthesis because the configuration of each C=C bond dictates the molecule's shape and reactivity. nih.govmdpi.com Various approaches have been developed to achieve this, often involving transition-metal-catalyzed cross-coupling reactions, olefination methods, olefin metathesis, and rearrangements of enynes, alkynes, or allenes. mdpi.comnih.gov Regioselectivity, which governs the specific site of reaction, is also a critical aspect, influenced by factors such as diene polarity or the presence of Lewis acid catalysts. nih.gov
Control of (E,E/E,Z)-Selectivity in Diene Synthesis
Controlling the (E,E/E,Z)-selectivity in diene synthesis is a key challenge, and several strategies have emerged to address this. The Julia-Kocienski olefination reaction, for instance, has been modified to yield 1,3-dienes with predictable (E/Z)-selectivity on the newly formed double bond. organic-chemistry.orgresearchgate.net This control is achieved by employing cation-specific chelating agents, such as 18-crown-6 and TDA-1, in polar solvents, which render the addition of sulfonyl anions to aldehydes reversible. organic-chemistry.org The selectivity in this reaction is aldehyde-dependent; non-branched aldehydes tend to favor the formation of (Z)-olefins due to steric factors, while branched or aromatic aldehydes predominantly yield (E)-olefins. organic-chemistry.org
Another effective approach involves palladium-catalyzed dienylation, where a simple adjustment of the ligand can enable the stereodivergent synthesis of both E- and Z-dienes from a single reagent in one step. nih.govnih.gov For example, 1,2-(diphenylphosphino)-benzene (dppbz) has been identified as a key ligand for achieving high E-selectivity, whereas Xantphos can facilitate Z-selective dienylation. nih.gov
Furthermore, the stereochemistry of 1,3-dienes can be controlled through isomerization processes. A cobalt-catalyzed method, utilizing a CoCl precatalyst with an amido-diphosphine-oxazoline ligand, can convert E/Z mixtures of 1,3-dienes into (E) isomers with high stereoselectivity. organic-chemistry.org Similarly, a mixture of E and Z 1,3-dienes, such as those generated from a stereo-unspecific Wittig olefination of octanal (B89490), can be selectively converted into (Z)-1,3-diene using a cobalt catalyst [CoBr(py-imine)] in the presence of zinc powder and ZnI. mdpi.com
Catalyst Design for Stereochemical Control
The design of catalysts plays a pivotal role in achieving high stereoselectivity in the synthesis of this compound and other 1,3-dienes. Various transition metals have been employed, each offering unique advantages in controlling the stereochemical outcome.
Palladium (Pd) Catalysts: Palladium complexes, particularly those incorporating phosphine (B1218219) ligands, are widely used. For instance, in dienylation reactions, specific phosphine ligands like dppbz and Xantphos are crucial for directing E- and Z-selectivity, respectively. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the stereoselective synthesis of multi-substituted 1,3-dienes, where the geometry of the double bonds is dictated by the stereodefined alkenyl coupling partners. nih.gov The [Pd(η-CH)Cl]/Tedicyp system has also been demonstrated to generate a wide range of (E)- and (E,E)-1,3-dienes efficiently. nih.gov
Nickel (Ni) Catalysts: Nickel catalysts have proven effective in various stereoselective transformations of 1,3-dienes. They are utilized in site-selective and enantioselective hydroarylation of 1,3-dienes with aryl boronates, providing access to chiral diarylated alkenes. researchgate.net Nickel-catalyzed reductive coupling reactions are also employed for the synthesis of highly substituted dienes. nih.gov Additionally, a Ni-catalyzed tandem dimerization/cross-coupling reaction involving diarylacetylenes and arylboronic acids has been developed for the preparation of polysubstituted conjugated 1,3-dienes. researchgate.net
Cobalt (Co) Catalysts: Cobalt-based catalysts are significant for controlling diene stereochemistry, particularly in isomerization reactions. A CoCl precatalyst combined with an amido-diphosphine-oxazoline ligand can catalyze the geometrical isomerization of E/Z mixtures of 1,3-dienes to afford (E) isomers with high stereoselectivity. organic-chemistry.org Furthermore, a cobalt catalyst, such as [CoBr(py-imine)], in conjunction with zinc powder and ZnI, can selectively convert a mixture of E and Z 1,3-dienes (e.g., from octanal olefination) into the (Z)-1,3-diene isomer. mdpi.com Cobalt catalysts have also been reported for highly regioselective and stereoselective synthesis of 1,3-dienes from 1,2-disubstituted acetylenes and terminal olefins. nih.gov
Titanium (Ti) Catalysts: Titanium-mediated reductive cross-coupling reactions of internal and terminal alkynes are effective for the stereoselective synthesis of trisubstituted (E,E)-1,3-dienes. In these reactions, a proximal hydroxyl group can play a crucial role in controlling regioselection. acs.org
Tungsten (W) Catalysts: Recent advancements include the exploration of tungsten-catalyzed positional selective alkene isomerization. Tuning the ligand environment around the 7-coordinate tungsten center allows for access to either the E- or Z-stereoisomer, highlighting the potential for precise stereochemical control. rsc.org
The following table summarizes selected catalyst systems and their observed stereoselectivity in diene synthesis:
| Catalyst System | Reaction Type | Stereoselectivity Achieved | Reference |
| Pd/dppbz | Dienylation | High E-selectivity | nih.gov |
| Pd/Xantphos | Dienylation | High Z-selectivity | nih.gov |
| CoCl/amido-diphosphine-oxazoline ligand | Geometrical Isomerization of E/Z mixtures | High (E)-selectivity | organic-chemistry.org |
| CoBr(py-imine)/Zn/ZnI | Isomerization of E/Z mixtures (e.g., from octanal) | Selective (Z)-1,3-diene formation | mdpi.com |
| Chiral Lewis Acid (e.g., Cu(II)-bis(oxazoline)) | Diels-Alder Cycloadditions | Control of absolute configuration | scielo.br |
| Ti-mediated (with proximal hydroxyl group) | Reductive cross-coupling of alkynes | Stereodefined trisubstituted (E,E)-1,3-dienes | acs.org |
| W(0)/W(II) (ligand-tuned) | Alkene isomerization | Control of E- or Z-stereoisomer | rsc.org |
Mechanistic Insights into Stereoselectivity
Understanding the mechanistic pathways is crucial for rational catalyst design and achieving precise stereochemical control in diene synthesis.
In palladium-catalyzed dienylation, a ligand-driven mechanistic dichotomy has been observed. Differences in the relative stabilities of catalytically active palladium phosphine complexes significantly influence the stereochemical outcomes. For instance, the distinct preferences for E- versus Z-diene formation with dppbz and Xantphos ligands, respectively, are attributed to these mechanistic differences. nih.govnih.gov
For the Julia-Kocienski olefination, the control over (E/Z)-selectivity is rooted in the reversibility of the addition of sulfonyl anions to aldehydes, which is facilitated by cation-specific chelating agents. This reversibility allows for the kinetic or thermodynamic control of the Smiles rearrangement step, ultimately determining the geometry of the newly formed double bond. Steric factors also play a critical role, explaining why non-branched aldehydes favor (Z)-isomers while bulkier or aromatic aldehydes lead to (E)-isomers. organic-chemistry.org
General strategies for regulating the geometry of double bonds often involve the selective use of alkene substrates with specific configurations , control of β-H elimination through steric effects , and selective activation of vinyl C-H bonds . nih.gov For example, in traceless directing group strategies using palladium, the stereoselectivity of the double bonds can arise from the steric hindrance effect during the Heck reaction and cis C-H bond activation. nih.gov
Computational studies, particularly Density Functional Theory (DFT) , have become indispensable tools for elucidating the origins of reactivity and stereoselectivity. These studies have provided insights into the mechanisms of reactions such as nickel-catalyzed hydroarylation, suggesting that protonolysis of a Rh-allyl intermediate is a key step. researchgate.net DFT calculations have also been employed to rationalize the observed reactivity and stereoselectivity in the formation of cyclobutenyl-1,3-diene motifs from housane derivatives. rsc.org
In the context of cobalt-catalyzed isomerization of 1,3-dienes, a proposed mechanism involves the alkene insertion of a cobalt hydride species followed by β-H elimination of a π-allyl cobalt intermediate . organic-chemistry.org For tungsten-catalyzed alkene isomerization, preliminary mechanistic studies suggest that the ligand environment around the 7-coordinate tungsten center is crucial for stereoselectivity , and that substrate directivity helps prevent over-isomerization to undesired conjugated alkenes. rsc.org The formation of cyclic metal intermediates can also significantly influence the regioselectivity of diene transformations. nih.gov
Chemical Reactivity and Reaction Mechanisms of Octa 1,3 Diene
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that involve a cyclic redistribution of bonding electrons. For octa-1,3-diene, the most significant pericyclic reactions are cycloadditions and electrocyclic reactions.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone of organic synthesis due to its reliability in forming C-C bonds and its high degree of stereocontrol. wikipedia.org The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.org
In an intermolecular Diels-Alder reaction, the diene and dienophile are separate molecules. This compound can react with various dienophiles to yield substituted cyclohexene (B86901) derivatives. The reaction's facility is enhanced when the dienophile is substituted with electron-withdrawing groups, while the diene benefits from electron-donating groups. acgpubs.org
A study on the reaction of 1,3-cyclohexadiene (B119728) with dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate highlighted the formation of both Diels-Alder and retro-Diels-Alder products, with reaction yields being influenced by pressure and the presence of catalysts. acgpubs.org While this specific study does not use this compound, the principles are directly applicable.
| Diene | Dienophile | Conditions | Product(s) | Yield | Reference |
| 1,3-Cyclohexadiene | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | CHCl3, room temp, 20 days | Retro-Diels-Alder adduct, Diels-Alder adduct | 5%, 9% | acgpubs.org |
| 1,3-Cyclohexadiene | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Water, 40 bar N2, 50°C, 20 days | Diels-Alder adduct | Higher yield than at atmospheric pressure | acgpubs.org |
| 1,2,4-Triazines | Cyclo-octa-1,5-diene | Xylene, 140°C, 3h | Cage compounds | 44-66% | |
| 3-ethoxycarbonyl-1,2,4-triazine | Cyclo-octa-1,5-diene | >90°C | Cage compound (8) | 66% | |
| 3-methysulphonyl-1,2,4-triazine | Cyclo-octa-1,5-diene | >90°C | Cage compound (9) | 44% |
This table presents data for analogous dienes to illustrate the principles of intermolecular Diels-Alder reactions.
The intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile moiety. researchgate.net These reactions are highly valuable for synthesizing complex polycyclic systems in a single step, often with high stereoselectivity. researchgate.netmdpi.com The connecting chain between the diene and dienophile influences the feasibility and outcome of the reaction, with five- and six-membered ring formations being the most common. masterorganicchemistry.com
A study of substituted deca-1,3,9-trienes demonstrated the principles of IMDA reactions, which are applicable to systems like this compound derivatives where a dienophile is tethered to the diene. mdpi.comresearcher.life The reduced entropic barrier in IMDA reactions often allows them to proceed under milder conditions than their intermolecular counterparts. researchgate.net
| Reactant | Product | Key Features | Reference |
| Substituted deca-1,3,9-trienes | Fused and bridged bicyclic systems | Two rings formed in one step; high regio- and stereoselectivity. | researchgate.netmdpi.com |
| Sorbate-related 1,3,8-nonatrienes | cis-fused hexahydro-1-indolones | Investigated under microwave heating, showing partial epimerization. | researchgate.net |
This table showcases examples of intramolecular Diels-Alder reactions to illustrate the concept.
Intermolecular Cycloadditions
Electrocyclic Ring Closure Reactions
Electrocyclic reactions are unimolecular pericyclic reactions that involve the conversion of a conjugated polyene to a cyclic compound with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. wikipedia.orgarkat-usa.org The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat or light. wikipedia.org
Upon photochemical excitation, conjugated dienes like this compound can undergo electrocyclic ring closure. tandfonline.com For a 4π-electron system like a diene, photochemical ring closure proceeds in a conrotatory fashion. ucsb.edu This means that the termini of the diene rotate in the same direction (both clockwise or both counter-clockwise) during the formation of the new σ-bond.
Studies on cyclic dienes like cyclohepta-1,3-diene and cyclo-octa-1,3-diene have shown that photochemical excitation leads to competing pathways of cis-trans isomerization and electrocyclic ring closure to form cyclobutene (B1205218) derivatives. tandfonline.comtandfonline.comresearchgate.net The reaction often proceeds through a conical intersection on the potential energy surface. tandfonline.comresearchgate.net For cis,cis-cyclo-octa-1,3-diene, photoisomerization to a cis,trans-isomer can occur, which may then thermally cyclize.
| Reactant | Conditions | Primary Process | Product | Reference |
| s-cis-Dienes | Photochemical (UV light) | Conrotatory Ring Closure | Cyclobutenes | tandfonline.comtandfonline.com |
| cis,cis-cyclohepta-1,3-diene | Photochemical | Geometrical isomerization | cis,trans-cyclohepta-1,3-diene | |
| cis,trans-cyclohepta-1,3-diene | Thermal | Cyclization | bicyclo[3.2.0]hept-6-ene | |
| Cyclo-octa-1,3-diene | Photochemical | cis-trans isomerization and electrocyclization | cis,trans-isomer, bicyclo[4.2.0]oct-7-ene | tandfonline.com |
Under thermal conditions, the electrocyclic ring closure of a 4π-electron system like this compound follows a disrotatory path. ucsb.edumasterorganicchemistry.com In this mode, the termini of the diene rotate in opposite directions (one clockwise, one counter-clockwise) to form the cyclobutene ring. masterorganicchemistry.com
Conversely, the thermal ring-opening of a cyclobutene derivative to a 1,3-diene is a conrotatory process. wikipedia.orgarkat-usa.org For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene proceeds through a conrotatory ring opening to the transient cis,trans-1,3-cyclooctadiene, which then isomerizes to the final product. researchgate.net This avoids the "forbidden" disrotatory pathway. researchgate.net The stereospecificity of these thermal reactions is a hallmark of pericyclic processes governed by orbital symmetry. wikipedia.orgucsb.edu
| Reactant | Conditions | Stereochemistry | Product | Reference |
| (2E,4Z,6E)-octatriene | Thermal | Disrotatory | cis-dimethylated cyclohexadiene | ucsb.edu |
| (2E,4Z,6Z)-octatriene | Thermal | Disrotatory | trans-dimethylated cyclohexadiene | ucsb.edu |
| cis-Bicyclo[4.2.0]oct-7-ene | Thermal (250°C) | Conrotatory (followed by isomerization) | cis,cis-1,3-Cyclooctadiene | researchgate.net |
| Benzocyclobutene | Thermal (110°C) | Conrotatory ring-opening | ortho-Quinodimethane | wikipedia.org |
Photochemical Ring Closure Pathways
[2+2]-Photocycloaddition Processes
[2+2]-Photocycloadditions of 1,3-dienes are a significant class of reactions, though they have been somewhat underutilized in synthesis. nih.gov These reactions can be facilitated by visible light-absorbing transition metal complexes, which enable the [2+2] cycloaddition of a diverse range of 1,3-dienes. nih.gov The use of long-wavelength visible light is advantageous as it allows for the reaction to proceed under conditions that tolerate sensitive functional groups, which might otherwise be degraded by the high-energy UVC radiation required for direct photoexcitation of 1,3-dienes. nih.gov The resulting vinylcyclobutane products are versatile intermediates for further synthetic elaborations. nih.gov
The general mechanism for photosensitized [2+2] cycloadditions involves the transfer of energy from an excited photosensitizer to the diene. This process can be initiated by visible light, offering a milder alternative to direct UV irradiation. nih.gov
Table 1: Examples of [2+2] Cycloadditions of 1,3-Dienes
| Diene | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Various 1,3-dienes | Visible light, transition metal complexes | Vinylcyclobutanes | nih.gov |
| 1,3-Butadiene (B125203) | Photosensitized irradiation | Cyclobutene derivatives | caltech.edu |
[3+2] Cycloaddition Reactions and Subsequent Ring-Opening
The [3+2] cycloaddition is another important reaction pathway for 1,3-dienes, leading to the formation of five-membered rings. These reactions can be catalyzed by transition metals, such as palladium. In the context of bisdienes, which contain two 1,3-diene subunits, a formal [3+2] cycloaddition mode can occur, particularly when one of the diene units is substituted with an aryl group. acs.org This process can lead to the formation of bicyclic products in good to excellent yields. acs.org
For instance, the palladium-catalyzed reaction of a phenyl-substituted bisdiene can result in a bicyclic cycloadduct. acs.org The mechanism of these reactions can be complex and may involve the formation of palladium-oxyallyl species, which then undergo cycloaddition with 1,3-dienes. researchgate.net In some cases, the initial [3+2] cycloaddition is followed by a ring-opening step, which can lead to further structural diversification.
Isomerization Processes
Cis-Trans Isomerization Dynamics
The cis-trans isomerization of 1,3-dienes is a fundamental photochemical process. For cyclic dienes like cis,cis-cyclo-octa-1,3-diene, photoisomerization can lead to the formation of the cis,trans-isomer. This process often competes with other photochemical reactions, such as electrocyclic ring closure. researchgate.nettandfonline.com The dynamics of this isomerization are complex and can be influenced by the conformation of the diene. nih.gov
Upon photoexcitation, the diene can relax into a twisted excited state, which then decays back to the ground state, yielding either the original cis,cis-isomer or the cis,trans-isomer. In the case of cis,cis-1,3-cyclooctadiene, simulations have shown that upon internal conversion to the ground state, a significant portion of the population undergoes cis-trans isomerization to form cis,trans-1,3-cyclooctadiene. researchgate.netaip.org
Regioselective E to Z Isomerization of Polarized 1,3-Dienes
The regioselective E to Z isomerization of polarized 1,3-dienes can be achieved using visible light. acs.org This transformation allows for the selective conversion of a specific double bond within the diene system. For example, (1E,3E)-dienes can be isomerized to (1E,3Z)-dienes with high selectivity. researchgate.net The regioselectivity of this isomerization in 1,3-dienes can be influenced by factors such as 1,3-allylic strain and CH−π interactions. researchgate.net
This type of isomerization is particularly challenging in conjugated polyenes, but methods have been developed to control the process. nih.gov The reaction conditions are typically mild and can be applied to a variety of substrates, yielding products with good selectivity. researchgate.net
Diene-to-Alkyne Isomerization Mechanisms
The isomerization of a diene to an alkyne is a thermodynamically unfavorable process that has limited precedent. acs.org However, this transformation can be achieved using heterobimetallic hydride complexes, such as those involving zinc and zirconium. acs.orgresearchgate.net The mechanism of this isomerization has been studied through kinetic and computational methods. acs.orgresearchgate.net
The proposed mechanism involves a heterobimetallic rebound pathway. acs.orgresearchgate.net Kinetic studies suggest a first-order reaction with respect to the catalyst at high diene concentrations, with a positive activation entropy indicating a dissociative step. acs.orgresearchgate.net The reaction is believed to proceed through chain-walking rather than a reversible hydrogenation/dehydrogenation of the diene. acs.org
Catalytic Transformations
This compound can undergo various catalytic transformations, which are crucial for synthesizing a range of chemical products. cymitquimica.com Transition metal catalysts, including those based on cobalt, nickel, and palladium, play a significant role in these reactions. snnu.edu.cnosu.edu
Cobalt catalysts are effective for the hydroacylation of 1,3-dienes, with the regioselectivity being dependent on the nature of the aldehyde used. organic-chemistry.org Aromatic aldehydes tend to favor 1,4-addition products, while aliphatic aldehydes yield 1,2-hydroacylation products. organic-chemistry.org The mechanism is thought to involve an oxidative cyclization process. organic-chemistry.org
Nickel-catalyzed reactions are also prominent. For example, nickel catalysts can be used for the hydroalkylation of 1,3-dienes with simple ketones, allowing for the coupling of dienes with unstabilized carbon nucleophiles. snnu.edu.cn
Palladium-catalyzed reactions of 1,3-dienes are widely studied. acs.org These include telomerization reactions, which involve the dimerization of the diene with the simultaneous addition of a nucleophile, to produce valuable chemicals like 1-octene (B94956) and 1-octanol (B28484). rsc.orgresearchgate.net
Table 2: Catalytic Transformations of 1,3-Dienes
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Cobalt/dppp (B1165662) | Hydroacylation | Unsaturated ketones | organic-chemistry.org |
| Nickel/DTBM-SegPhos | Hydroalkylation | 1,2-addition products | snnu.edu.cn |
| Palladium | Telomerization | 1-Octene, 1-octanol | rsc.orgresearchgate.net |
| Ruthenium hydride | Isomerization | Substituted 1,3-dienes | nih.govacs.orgorganic-chemistry.org |
Ruthenium hydrides are known to promote the positional isomerization of 1,3-dienes into more highly substituted and thermodynamically stable 1,3-dienes in a stereoconvergent manner. nih.govacs.orgorganic-chemistry.org This can be achieved in a one-pot reaction starting from terminal alkynes and alkenes, where the Grubbs catalyst decomposes to form the active ruthenium hydride species. nih.govacs.orgorganic-chemistry.org The mechanism is consistent with hydrometalation of the diene followed by transit of the ruthenium atom across the diene framework via a π-allylruthenium intermediate. nih.gov
An exploration of the chemical reactivity and reaction mechanisms of this compound reveals a landscape rich with catalytic transformations, offering pathways to a diverse array of valuable chemical products. This article delves into specific homogeneously catalyzed processes, detailing the intricate mechanisms of palladium-catalyzed telomerization, direct carbonylation, metal hydride-mediated isomerization, and energy transfer-catalyzed cycloadditions.
1 Homogeneously Catalyzed Processes for 1,3-Dienes
Homogeneous catalysis is pivotal in the functionalization of 1,3-dienes, a class of compounds including this compound. These processes, where the catalyst is in the same phase as the reactants, enable the synthesis of fine and bulk chemicals from abundant raw materials. rsc.orgsciopen.com Two of the most significant homogeneously catalyzed reactions for 1,3-dienes are telomerization and carbonylation. rsc.orgresearchgate.net
Palladium-catalyzed telomerization, for instance, facilitates the selective dimerization of 1,3-dienes while incorporating a nucleophile, leading to the formation of valuable C8 derivatives like 1-octene and 1-octanol. rsc.orgresearchgate.net Similarly, direct carbonylation offers a method for the selective introduction of functional groups such as carbonyl, carboxyl, or ester moieties onto the diene backbone. rsc.orgrsc.org The success of these industrial-scale conversions hinges on the development of highly efficient and innovative catalysts. rsc.orgrsc.org
2 Palladium-Catalyzed Telomerization of 1,3-Dienes
Telomerization is a highly atom-efficient reaction that involves the linear dimerization of a 1,3-diene with the concurrent addition of a nucleophile. wikipedia.orgresearchgate.net This reaction, discovered in the late 1960s, can utilize a variety of 1,3-dienes, including substituted and cyclic variants, and a wide range of nucleophiles like water, alcohols, ammonia, amines, and C-H acidic compounds. wikipedia.orgresearchgate.net
The general reaction for a 1,3-diene like 1,3-butadiene results in the formation of octadienyl derivatives. For example, using water as the nucleophile yields di-unsaturated alcohols, while methanol (B129727) produces 1-methoxy-2,7-octadiene. wikipedia.org This latter compound is a key intermediate in an industrial process to produce 1-octene. wikipedia.org The catalysts for these reactions are typically organometallic compounds of palladium and nickel. wikipedia.orgresearchgate.net
1 Mechanism of Telomerization with Nucleophiles
The catalytic cycle of palladium-catalyzed telomerization is initiated by the formation of a Pd(0) complex, which may be generated in situ from a Pd(II) precatalyst. wikipedia.org The mechanism, studied extensively for 1,3-butadiene, proceeds as follows: rsc.orgwikipedia.org
Oxidative Coupling : Two molecules of the 1,3-diene coordinate to the ligand-stabilized Pd(0) center. This is followed by an oxidative coupling to form a ligand-palladium-(η³,η¹-octadienediyl) active species. rsc.orgwikipedia.org
Protonation : A nucleophile (NuH), such as an alcohol, protonates this intermediate at the C6 position, leading to a ligand-palladium-(η³,η²-octadienediyl) complex. rsc.org
Nucleophilic Attack : The nucleophile then attacks the η³-octadienyl chain. This attack can occur at either the C1 or C3 position, leading to the formation of linear or branched products, respectively. wikipedia.org Steric factors generally favor attack at the less substituted C1 position. wikipedia.org
Product Liberation : The final product, the telomer, is liberated from the palladium complex upon displacement by new 1,3-diene molecules, regenerating the catalyst for the next cycle. wikipedia.org
Side reactions often observed include the dimerization of the diene to form products like 1,3,7-octatriene (B13812992) and the Diels-Alder reaction to yield vinylcyclohexene (B1617736) derivatives. rsc.org
2 Role of Phosphine (B1218219) Ligands in Catalysis
Phosphine ligands play a multifaceted and crucial role in determining the efficiency and selectivity of palladium-catalyzed telomerization. rsc.org The choice of phosphine ligand, from simple monodentate to complex bidentate structures, can significantly influence the reaction outcome. researchgate.netresearchgate.net
Initially, triarylphosphines like triphenylphosphine (B44618) (PPh₃) were commonly used. rsc.org However, research has shown that other phosphine ligands can offer superior performance. For example, trialkylphosphines such as triethylphosphine (B1216732) and tributylphosphine (B147548) have demonstrated higher selectivity towards the linear product, 1-methoxyocta-2,7-diene (1-MOD), compared to PPh₃, especially at lower temperatures. rsc.org In contrast, sterically hindered phosphines like tricyclohexylphosphine (B42057) tend to favor the formation of the dimerization product, 1,3,7-octatriene. rsc.org
The development of bidentate phosphine ligands has also been a key area of research. While simple diphosphines like dppe and dppp showed lower activity than PPh₃, increasing the bite angle of the ligand led to a significant improvement in conversion rates. rsc.org Specialized bidentate phosphines have achieved very high selectivity (92-96%) for the desired linear telomer. rsc.org Furthermore, the electronic properties of the ligand are critical; embedding a weakly coordinating phenolic hydroxyl group into a triphenylphosphine structure, for instance, dramatically improved the catalytic activity. rsc.org The selection of the phosphine ligand is therefore a critical parameter for tuning the catalyst for specific desired outcomes in the telomerization of 1,3-dienes. nih.govchinesechemsoc.org
3 Direct Carbonylation of 1,3-Dienes
The direct carbonylation of 1,3-dienes is a powerful synthetic method for introducing carbonyl-containing functional groups, offering an atom-efficient route to valuable chemicals like adipic acid derivatives. unimi.itprocess-technology-online.comnih.gov Adipic acid esters, key precursors for polyamides and polyesters, are produced on a multi-million-ton scale annually. unimi.it Traditionally, their production involves multi-step processes, but direct dicarbonylation of 1,3-butadiene presents a more environmentally benign and cost-effective alternative. process-technology-online.comnih.gov
The primary challenge in this reaction is controlling the complex network of potential regioisomeric carbonylation and isomerization pathways. unimi.itnih.gov A significant breakthrough was the development of a palladium catalyst system incorporating a specially designed pyridyl-substituted bidentate phosphine ligand, HeMaRaphos. process-technology-online.comnih.gov This catalyst facilitates the double alkoxycarbonylation of 1,3-butadiene with an alcohol (like butanol) and carbon monoxide, achieving high selectivity (97%) for the desired linear adipate (B1204190) diester with 100% atom economy. unimi.itnih.gov
This catalytic system has proven to be versatile, enabling the synthesis of a variety of di- and triesters from different 1,2- and 1,3-dienes, including 1,3-pentadiene, 1,3-hexadiene, and 1,3-octadiene, with excellent reactivity and regioselectivity. unimi.it
Table 1: Performance of Selected Ligands in the Dicarbonylation of 1,3-Butadiene
Data derived from research on advanced palladium catalyst systems. process-technology-online.comnih.gov
4 Metal Hydride Complex-Mediated Isomerization
Metal hydride complexes are effective catalysts for the isomerization of dienes, repositioning the double bonds within the carbon skeleton. acs.orgresearchgate.net This transformation is particularly relevant for converting less stable diene isomers into more thermodynamically stable conjugated systems. For example, M-Zr heterobimetallic hydride complexes (where M = Al, Zn, Mg) have been shown to catalyze the isomerization of 1,5-cyclooctadiene (B75094) to the conjugated 1,3-cyclooctadiene. acs.orgresearchgate.net
The mechanism for these isomerizations often involves a metal hydride addition-elimination sequence. rsc.orgresearchgate.net For the isomerization of 1,4-dienes to 1,3-dienes catalyzed by rhodium(I) complexes, a mechanism proceeding through an (η³-allyl)hydrido-intermediate has been proposed. rsc.org The key steps are:
Dissociation : One of the double bonds of the diene dissociates from the metal center. rsc.org
Hydride Shift : This is followed by a 1,3-hydride shift, which facilitates the relocation of the double bond. researchgate.net
Rearrangement : For secondary isomerizations, such as the conversion of cis- to trans-1,3-dienes, an interconversion between anti and syn configurations of the η³-allyl intermediate is suggested as the crucial step. rsc.org
In some cases, the isomerization can lead to unexpected products. For instance, a zinc-zirconium hydride complex not only isomerizes 1,5-cyclooctadiene but also promotes a further on-metal diene-to-alkyne isomerization, trapping a cyclooctyne (B158145) fragment between the two metal centers. acs.org This highlights the potential for metal hydride complexes to mediate complex and sometimes contrathermodynamic transformations. acs.org
5 Energy Transfer (EnT) Catalysis in Cycloaddition Reactions
Energy Transfer (EnT) catalysis is a powerful tool in modern organic synthesis that utilizes a photocatalyst to access the triplet excited state of a substrate, enabling reactions that are otherwise difficult to achieve. fu-berlin.deresearchgate.netfu-berlin.de For non-symmetrical dienes, EnT catalysis opens up several competing reaction pathways, including [2+2] cycloaddition, [4+2] cycloaddition, and geometric isomerization. fu-berlin.deresearchgate.netfu-berlin.deresearchgate.net
The control over these competing pathways presents a significant challenge. fu-berlin.deresearchgate.net However, research has shown that it is possible to direct the reaction towards a specific outcome. By using boron as a strategic tool to modify the diene substrate, researchers have achieved highly site- and regioselective [2+2] cycloadditions. fu-berlin.deresearchgate.net Subtle modifications to the boron-containing scaffold could switch the reactivity to favor a [4+2] cycloaddition instead. fu-berlin.deresearchgate.net
This approach demonstrates that the inherent reactivity of dienes under EnT catalysis can be modulated, allowing for the selective construction of complex molecules like cyclobutanes. fu-berlin.deresearchgate.netwhiterose.ac.uk The ability to control the outcome is validated through mechanistic investigations that determine the origin of regioselectivity and the factors that govern the competition between different EnT processes. fu-berlin.de
Table 2: Chemical Compounds Mentioned
Mechanism of Telomerization with Nucleophiles
Metal Hydride Complex-Mediated Isomerization
Polymerization and Oligomerization Mechanisms of this compound
This compound, as a conjugated diene, is susceptible to polymerization and oligomerization reactions through various mechanisms, including cationic, anionic, and coordination polymerization. The presence of the conjugated double bond system allows for the formation of diverse polymer microstructures.
Mechanistic Studies of Diene Polymerization
The polymerization of conjugated dienes like this compound can proceed through several established mechanisms, each yielding polymers with distinct microstructures and properties. The primary methods include 1,2-addition and 1,4-addition to the diene monomer. libretexts.org In 1,2-addition, a chiral center is formed in the polymer backbone, leading to the possibility of isotactic, syndiotactic, or atactic polymers. libretexts.org In contrast, 1,4-addition results in a polymer chain with internal double bonds, which can exist in either a cis or trans configuration. libretexts.org
Cationic Polymerization: Cationic polymerization of conjugated dienes is typically initiated by Lewis acids in the presence of a proton source. researchgate.netresearchgate.net The mechanism involves the formation of a carbocationic active center that propagates by adding monomer units. For 1,3-dienes, this process can be complex, often leading to side reactions such as chain transfer and cyclization, which can result in polymers with reduced unsaturation and branched structures. researchgate.netrsc.org Studies on the cationic polymerization of similar dienes, such as 1,3-pentadiene, have shown that the polymer chain consists mainly of 1,4-trans and 1,2-trans units. researchgate.net The polymerization of cis,cis-cyclothis compound initiated by TiCl4-H2O has been observed to occur in two distinct stages, with the initial rate being dependent on the concentrations of the initiator, catalyst, and monomer. researchgate.net
Anionic Polymerization: Anionic polymerization, often initiated by organolithium compounds, is a well-controlled method for polymerizing conjugated dienes, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. google.comethernet.edu.etuliege.be The mechanism proceeds via a "living" carbanionic chain end, which prevents termination and transfer reactions. ethernet.edu.etuliege.be The stereochemistry of the resulting polymer is highly dependent on the solvent. In nonpolar solvents, a coordination mechanism is proposed, leading to a high 1,4-cis content, which is desirable for producing synthetic rubbers with properties similar to natural rubber. ethernet.edu.etrsc.org In polar solvents, the 1,2-addition mechanism is favored. google.com The living nature of anionic polymerization also allows for the synthesis of well-defined block copolymers. ethernet.edu.et
Ziegler-Natta Polymerization: Ziegler-Natta catalysts, which are complexes formed by reacting transition metal halides with organometallic reagents, are highly effective for the stereospecific polymerization of conjugated dienes. libretexts.orgessentialchemicalindustry.orgresearchgate.net These catalysts can produce polymers with high stereoregularity, such as isotactic or syndiotactic structures from terminal alkenes, and high cis-1,4 or trans-1,4 content from conjugated dienes. libretexts.org Neodymium-based Ziegler-Natta catalysts, for instance, are known for their high cis-1,4 selectivity in the polymerization of 1,3-butadiene and other dienes like β-myrcene (7-methyl-3-methyleneocta-1,6-diene). rsc.orgresearchgate.net The catalytic mechanism involves the coordination of the diene monomer to the transition metal center, followed by insertion into the metal-carbon bond, which extends the polymer chain. essentialchemicalindustry.org
Table 1: Overview of Polymerization Mechanisms for Conjugated Dienes
| Polymerization Type | Initiator/Catalyst | Key Mechanistic Features | Resulting Polymer Microstructure |
|---|---|---|---|
| Cationic | Lewis Acids (e.g., TiCl₄) + Proton Source | Carbocationic active center; prone to side reactions like chain transfer and cyclization. researchgate.netresearchgate.netrsc.org | Typically a mix of 1,4-trans and 1,2-trans units; can have reduced unsaturation. researchgate.net |
| Anionic | Organolithium Compounds (e.g., n-BuLi) | "Living" carbanionic chain ends; no termination or transfer. ethernet.edu.etuliege.be | High 1,4-cis content in nonpolar solvents; high 1,2-content in polar solvents. google.comethernet.edu.etrsc.org |
| Ziegler-Natta | Transition Metal Halides + Organometallic Reagents (e.g., Nd-based catalysts) | Coordination of monomer to metal center followed by insertion. essentialchemicalindustry.org | Highly stereospecific; can produce high cis-1,4, trans-1,4, isotactic, or syndiotactic polymers. libretexts.orgresearchgate.net |
Dimerization Pathways of 1,3-Dienes
The dimerization of 1,3-dienes can proceed through several pathways, leading to both linear and cyclic products. For this compound, these reactions are analogous to those of the well-studied 1,3-butadiene.
Linear Dimerization and Telomerization: In the presence of catalysts, such as palladium complexes, 1,3-dienes can undergo linear dimerization. rsc.orgresearchgate.net This process can also be part of a telomerization reaction if a nucleophile (the "telogen") is present. rsc.org Telomerization is essentially a dimerization with the simultaneous addition of a nucleophile. rsc.org For example, the palladium-catalyzed telomerization of 1,3-butadiene with methanol yields 1-methoxyocta-2,7-diene as the main product, with 1,3,7-octatriene being a common linear dimerization side product. rsc.org The mechanism involves the oxidative coupling of two diene molecules at a palladium(0) center to form a bis-π-allylpalladium intermediate. rsc.org
Cyclic Dimerization (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition that can occur thermally without a catalyst. researchgate.netresearchgate.net In this reaction, one diene molecule acts as the diene and the other as the dienophile. For 1,3-butadiene, this reaction yields 4-vinylcyclohexene. rsc.orgresearchgate.net It is a common side reaction in processes involving 1,3-dienes at elevated temperatures. researchgate.net The dimerization of 1,3-butadiene is proposed to proceed through the formation of an intermediate octa-1,7-diene-3,6-diyl diradical. researchgate.net
Table 2: Dimerization Products of 1,3-Butadiene as an Analog for this compound
| Dimerization Pathway | Product(s) | Conditions | Reference |
|---|---|---|---|
| Linear Dimerization | 1,3,7-Octatriene | Palladium-catalyzed | rsc.orgresearchgate.net |
| Cyclic Dimerization (Diels-Alder) | 4-Vinylcyclohexene | Thermal | rsc.orgresearchgate.netresearchgate.net |
| Telomerization with Methanol | 1-Methoxyocta-2,7-diene, 3-Methoxyocta-1,7-diene | Palladium-catalyzed | rsc.org |
Copolymerization with Other Unsaturated Monomers
This compound can be copolymerized with other unsaturated monomers, such as styrene (B11656) and acrylates, to produce copolymers with tailored properties. essentialchemicalindustry.orgessentialchemicalindustry.org The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. frontiersin.org
Copolymerization with Styrene: The anionic copolymerization of 1,3-dienes with styrene is a commercially important process for producing thermoplastic elastomers like styrene-butadiene-styrene (SBS) block copolymers. essentialchemicalindustry.org In nonpolar solvents, using an organolithium initiator, the diene typically polymerizes much faster than styrene. ethernet.edu.et This difference in reactivity allows for the synthesis of block copolymers by sequential monomer addition. essentialchemicalindustry.org If the monomers are added simultaneously, a tapered block structure may form. researchgate.net The properties of the resulting copolymer, such as its elasticity and strength, depend on the ratio of the two monomers. For instance, copolymerizing brittle polystyrene with a diene like butadiene enhances its impact resistance. essentialchemicalindustry.orgessentialchemicalindustry.org
Copolymerization with Acrylates: The copolymerization of 1,3-dienes with polar monomers like acrylates can be achieved through various mechanisms, including radical and anionic polymerization. In free-radical copolymerization, the reactivity ratios dictate whether the resulting copolymer is random, alternating, or blocky. For example, the copolymerization of butadiene with acrylonitrile (B1666552) can lead to an alternating copolymer, which exhibits enhanced toughness and oil resistance compared to conventional nitrile rubber. kyoto-u.ac.jp Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to synthesize well-defined copolymers of monomers like styrene and acrylates. frontiersin.org
Table 3: Reactivity Ratios in Copolymerization of Dienes with Unsaturated Monomers
| Comonomer 1 | Comonomer 2 | Polymerization Method | r₁ | r₂ | Copolymer Type Indication | Reference |
|---|---|---|---|---|---|---|
| Myrcene | Styrene | Anionic (with TMEDA) | 0.15 | 17.52 | Block-like sequence | researchgate.net |
| Styrene | Butyl Acrylate | Nitroxide-Mediated Polymerization (NMP) | 0.60–1.2 | 0.16–0.29 | Random/Statistical | frontiersin.org |
| Styrene | 2-Ethylhexyl Acrylate | Conventional Radical | 0.926 | 0.238 | Random/Statistical | frontiersin.org |
Computational and Spectroscopic Investigation of Octa 1,3 Diene
Quantum Chemical Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the electronic structure, reactivity, and dynamics of organic molecules like octa-1,3-diene. These computational approaches provide insights into reaction mechanisms, energy landscapes, and the properties of transient species.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
DFT calculations are widely employed to investigate the reaction pathways and intermediates involved in chemical transformations of dienes. For instance, DFT (B3LYP and M06-2X), CASSCF, and CASPT2 calculations have been used to study competing sigmatropic shifts and intramolecular [4+2] cycloaddition reactions, such as those in 1,3,7-octatriene (B13812992), a related system researchgate.net. These calculations can reveal both stepwise and concerted pathways for rearrangements, with some methods predicting different potential energy landscapes researchgate.net.
In the context of cycloaddition reactions involving 1,3-dienes, DFT calculations have been instrumental in elucidating mechanisms and predicting regioselectivity. For example, in silver-catalyzed [4+3] cycloaddition reactions of 1,3-dienes with vinyl-N-triftosylhydrazones, DFT calculations (at the M06/[6-31+G(d,p)/SDD(Ag)] level of theory) indicated that the formation of cis-divinylcyclopropane intermediates is kinetically favored over trans-divinylcyclopropane chemrxiv.org. Specifically, the formation of the cis intermediate via transition state TS4-cis (0.1 kcal/mol) was found to be more favorable by 4.1 kcal/mol than the trans counterpart chemrxiv.org. This kinetic preference aligns well with experimental observations, with a calculated k(cis)/k(trans) ratio of 489:1 chemrxiv.org.
DFT studies also help in understanding the role of non-covalent interactions in stabilizing transition states, as evidenced by the analysis of reduced density gradient (RDG) isosurfaces chemrxiv.org. Such analyses can show areas of attraction (covalent bonding), van der Waals (vdW) interactions, and repulsion (steric and ring effects) within transition states chemrxiv.org.
Conformational Analysis of Diene Systems
Conformational analysis is essential for understanding the preferred spatial arrangements of diene systems, which in turn influences their reactivity. For conjugated dienes like this compound, different conformers (e.g., s-cis and s-trans) can exist due to rotation around the single bond connecting the two double bonds.
While direct conformational analysis specifically for linear this compound was not extensively detailed in the search results, studies on cyclic dienes provide relevant insights into diene conformational preferences. For instance, the preferred conformation of the cyclo-octadiene ring in 1,2,3,4-dibenzocyclo-octa-1,3-diene has been determined to be a twist boat-chair (TBC) form, with twist boat (TB) forms being 4–12 kJ mol⁻¹ higher in energy, based on empirical force-field calculations and JHH-values rsc.orgrsc.org. Similarly, molecular mechanics calculations for syn-3,7-dibromo-cis,cis-cyclo-octa-1,5-diene identified the twist-boat conformation as the global minimum gla.ac.uk. These studies highlight the importance of computational methods in characterizing the intricate conformational landscapes of diene-containing molecules.
Studies on Excited-State Surfaces and Conical Intersections
The photochemistry of dienes involves transitions between electronic states and often proceeds through conical intersections (CIs), which are critical points where potential energy surfaces intersect, facilitating ultrafast non-adiabatic decay. Research on related cyclic dienes, such as cis,cis-1,3-cyclooctadiene (cc-COD), provides valuable analogies for understanding the excited-state dynamics of this compound.
Trajectory surface hopping calculations for cis,cis-1,3-cyclooctadiene have revealed ultrafast decay to the ground state, primarily facilitated by conical intersections involving distortions around the double bonds aip.orgresearchgate.net. These distortions can be localized on a single double bond, involving twisting and pyramidalization (similar to ethylene), or, to a lesser extent, involve delocalized twisting of both double bonds aip.org.
Photochemically, s-cis-dienes can undergo cis-trans isomerization or electrocyclic ring closure to cyclobutenes researchgate.nettandfonline.com. Modern quantum chemistry predicts that both reactions can originate from the same conical intersection researchgate.nettandfonline.com. For cyclic dienes like cyclohepta-1,3-diene and cyclothis compound, excited-state dynamics involve pathways through pericyclic minima (p) leading to electrocyclic ring closure and other minima (ct) mainly responsible for cis-trans isomerization researchgate.net. The reaction path can branch at the S2/S1 conical intersection, leading to these distinct minima researchgate.net.
Prediction of Regioselectivity and Thermodynamic Feasibility
Computational methods are crucial for predicting the regioselectivity and thermodynamic feasibility of reactions involving dienes. Regioselectivity, which dictates the preferred orientation of reactants during a chemical reaction, is often influenced by electronic effects and transition state stability.
In Diels-Alder reactions, for instance, the regioselectivity of 1,3-dienes reacting with dienophiles can be predicted by considering the electronic effects of substituents chim.itthieme-connect.de. Strong electron-donating or electron-withdrawing groups on the diene or dienophile can significantly increase regioselectivity by polarizing the diene system chim.it. Computational predictions, such as those using B3LYP/6-31G(d) energies, have shown good agreement with experimental results regarding regioselectivity in Diels-Alder reactions, where the favored transition state often exhibits more asynchronous bond formation nih.gov.
For example, in a study concerning the synthesis of bisanthraquinone antibiotic BE-43472B, computational predictions confirmed that the more nucleophilic terminus of a diene preferentially attacks the more electrophilic carbon of a juglone (B1673114) dienophile, with the favored transition state being significantly more asynchronous nih.gov.
Advanced Spectroscopic Characterization (in research context)
Spectroscopic techniques provide experimental data essential for validating computational predictions and directly elucidating molecular structures and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and, critically, for understanding reaction mechanisms by identifying intermediates and monitoring reaction progress. Both ¹H NMR and ¹³C NMR are routinely used for characterizing organic compounds uobasrah.edu.iq.
In the context of diene chemistry, NMR spectroscopy has been employed to analyze intermediates in complex reaction mechanisms. For example, in the telomerization of 1,3-butadiene (B125203) with methanol (B129727), the formation of η³-allylpalladium intermediates has been analyzed by NMR, providing insights into the mechanism and the roles of phosphine (B1218219) ligands in controlling linear/branched selectivity rsc.org. The ability of NMR to provide distinct chemical shifts for various compounds and intermediates makes it invaluable for mechanistic studies researchgate.net. For instance, in studies involving silacyclobutene (B14315791) derivatives, ²⁹Si NMR spectroscopy proved effective in identifying various intermediates and final products due to their characteristic chemical shifts researchgate.net.
NMR can also be used to monitor kinetic profiles of reactions, such as the conversion of cis-divinylcyclopropane intermediates to 1,4-cycloheptadiene (B11937353) products in cycloaddition reactions, where the disappearance of intermediates and appearance of products can be tracked over time chemrxiv.org.
Ultrafast Spectroscopic Techniques for Dynamics (e.g., Time-Resolved Photoelectron Spectroscopy)
Ultrafast spectroscopic techniques, such as Time-Resolved Photoelectron Spectroscopy (TRPES), are instrumental in elucidating the rapid dynamics of molecules following photoexcitation, including processes like internal conversion, isomerization, and dissociation. While extensive research has been conducted on conjugated dienes, particularly cyclic systems like cis,cis-1,3-cyclooctadiene (C₈H₁₂) and simpler linear dienes such as 1,3-butadiene, specific experimental ultrafast spectroscopic studies focusing solely on linear this compound are not extensively documented in the available literature.
However, insights from studies on analogous dienes provide a framework for understanding the potential ultrafast dynamics of this compound. For instance, investigations into cis,cis-1,3-cyclooctadiene using UV pump-VUV probe time-resolved photoelectron spectroscopy have revealed rapid internal conversion to the ground state occurring in under 100 femtoseconds (fs) following excitation with a 4.75 eV UV pump pulse and probing with a 7.92 eV probe pulse. researchgate.netaip.orgaip.org These studies often interpret photoelectron spectra by comparing experimental results with electronic structure and trajectory surface hopping calculations, allowing for the interpretation of features in terms of ionization to various states of the molecular cation. aip.orgaip.org
Conjugated dienes are known to undergo ultrafast photochemical reactions, including cis-trans isomerization and pericyclic reactions such as electrocyclic ring closure. researchgate.net Modern quantum chemistry predicts that both cis-trans isomerization and electrocyclic ring closure can originate from the same conical intersection. researchgate.net The dynamics are often driven by distortions around the double bonds, which can be localized on one double bond or delocalized across both. aip.org Computational studies, utilizing methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), are frequently employed to model the excited state dynamics and potential energy surfaces of such systems. aip.org
Table 1: Overview of Ultrafast Dynamics in Related Conjugated Dienes
| Compound (Type) | Technique | Key Observation | Timescale | Reference |
| cis,cis-1,3-Cyclooctadiene (Cyclic Diene) | UV pump-VUV probe TRPES | Rapid internal conversion to ground state | < 100 fs | aip.orgaip.org |
| 1,3-Butadiene (Linear Diene) | Time-resolved PES (various) | Ultrafast relaxation processes, bond-breaking dynamics | Femtosecond to attosecond | kokoku-intech.com |
| Cyclopentadiene (Cyclic Diene) | Time-resolved pump–probe X-ray scattering | Formation of strained ring products (e.g., bicyclo[2.1.0]pentene) | Subpicosecond to picosecond | researchgate.netacs.org |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and absorption maxima of conjugated systems like this compound. The absorption of UV/visible light by a molecule leads to the promotion of an electron from a ground electronic state to an excited electronic state, typically involving π → π* transitions in unsaturated systems. docbrown.info
For conjugated dienes, the presence of alternating single and double bonds results in delocalization of π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemguide.co.uk This reduction in energy difference means that less energy is required to excite an electron, leading to absorption at longer wavelengths (bathochromic shift). docbrown.infochemguide.co.uklibretexts.org
While a specific absorption maximum (λmax) for linear this compound is not directly available in the provided search results, its behavior can be inferred from related conjugated dienes. For example, 1,3-butadiene, a smaller conjugated diene, exhibits a λmax at 217 nm, falling within the ultraviolet region. docbrown.infochemguide.co.uklibretexts.org As the extent of conjugation increases in a polyene chain, the λmax shifts to even longer wavelengths. For instance, polyenes of the general formula CH₃(CH=CH)nCH₃ show increasing λmax values with increasing 'n' (number of conjugated double bonds). docbrown.info Given that this compound possesses two conjugated double bonds, its λmax would be expected to be longer than that of ethene (171 nm) and likely similar to or slightly longer than buta-1,3-diene, remaining primarily in the ultraviolet range. docbrown.infochemguide.co.uklibretexts.org
Table 2: UV-Visible Absorption Maxima for Conjugated Alkenes
| Compound | Conjugation Length (Number of C=C) | λmax (nm) | Region | Reference |
| Ethene | 1 (isolated) | 171 | UV | chemguide.co.uklibretexts.org |
| Buta-1,3-diene | 2 (conjugated) | 217 | UV | docbrown.infochemguide.co.uklibretexts.org |
| This compound | 2 (conjugated) | Expected > 217 | UV | (Inferred) |
Infrared (IR) and Mass Spectrometry in Structural and Reaction Monitoring
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for elucidating the molecular structure of organic compounds by identifying characteristic vibrational frequencies of functional groups. For this compound, the presence of conjugated carbon-carbon double bonds (C=C) would yield distinct absorption bands in its IR spectrum. The NIST WebBook provides an IR spectrum for "1,3-Octadiene (e & z)", indicating the availability of experimental IR data for this compound, likely encompassing both E and Z isomers. nist.gov
In conjugated dienes, the C=C stretching vibrations typically appear in the 1600-1680 cm⁻¹ region, often at lower frequencies than isolated double bonds due to conjugation. Additionally, out-of-plane C-H bending vibrations associated with the alkene functionalities are highly characteristic and can provide information about the substitution pattern of the double bonds. For example, studies on 1,3-butadiene have shown specific IR bands that can distinguish between different conformers, such as the s-gauche rotamer, which exhibits a characteristic band in the 720-790 cm⁻¹ region. researchgate.net This highlights the utility of IR spectroscopy in conformational analysis and structural elucidation of dienes.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through fragmentation patterns. For this compound (C₈H₁₄), the molecular ion peak would be observed at m/z 110. The fragmentation of olefins, including dienes, is often characterized by the formation of stable allylic carbocations through cleavage adjacent to the double bond. 182.160.97
The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for 1,3-Octadiene, indicating its amenability to mass spectrometric analysis for identification and characterization. hmdb.ca While detailed fragmentation pathways for linear this compound are not explicitly provided in the search results, general principles of diene fragmentation would apply. Common fragmentation processes in dienes include allylic cleavage, which involves the breaking of a C-C bond adjacent to a double bond to form a resonance-stabilized allylic cation. Other fragmentation pathways might involve retro-Diels-Alder reactions, particularly in cyclic dienes, or sequential losses of small neutral molecules. 182.160.97researchgate.net Mass spectrometry is also crucial for reaction monitoring, allowing for the identification of reactants, intermediates, and products based on their characteristic mass-to-charge ratios and fragmentation patterns.
Table 3: Spectroscopic Techniques and Their Applications for this compound
| Technique | Primary Application | Key Information Provided (General for Dienes) |
| IR Spectroscopy | Structural Elucidation, Conformational Analysis, Reaction Monitoring | Characteristic C=C stretching vibrations (~1600-1680 cm⁻¹), C-H bending vibrations (out-of-plane), distinction of conformers. nist.govresearchgate.net |
| Mass Spectrometry | Molecular Weight Determination, Structural Elucidation, Reaction Monitoring | Molecular ion peak (M⁺), characteristic fragmentation patterns (e.g., allylic cleavage). 182.160.97hmdb.ca |
Applications of Octa 1,3 Diene As a Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules
The conjugated diene system within Octa-1,3-diene allows it to participate in a wide array of reactions, making it a valuable intermediate for synthesizing complex structures. chembk.comcymitquimica.com
Precursor for Pharmacologically Relevant Compounds
The 1,3-diene structural motif is a key framework found in numerous natural products and synthetic drug candidates exhibiting significant biological activities. mdpi.comresearchgate.netchemrxiv.org this compound, as a member of the 1,3-diene class, can serve as a foundational precursor for the synthesis of such pharmacologically relevant compounds. For instance, boron-functionalized dienes are utilized as essential reagents in the synthesis of bioactive substances. researchgate.net The versatility of 1,3-dienes in forming complex molecules underscores their importance in medicinal chemistry. ontosight.aivulcanchem.com
Formation of Alcohols, Aldehydes, and Esters
This compound can be transformed into various oxygen-containing functional groups, including alcohols, aldehydes, and esters. Palladium-catalyzed telomerization reactions involving 1,3-dienes, for example, can lead to the synthesis of 1-octanol (B28484) and various lactones. rsc.org Furthermore, direct carbonylation processes enable the selective introduction of carbonyl, carboxyl, or ester groups onto 1,3-dienes. rsc.org The reaction of 1,3-dienes with aldehydes is a known pathway for forming alcohols, such as homoallylic alcohols. rsc.orgorganic-chemistry.org
Construction of Ring Systems (e.g., bicyclic and medium-sized rings)
This compound's conjugated system makes it highly suitable for cycloaddition reactions, which are fundamental for forming cyclic compounds. mdpi.comontosight.ai
Bicyclic Ring Systems: Diels-Alder reactions, a classic [4+2] cycloaddition, are a common method where conjugated dienes, including this compound, react with dienophiles to form six-membered rings, often leading to bicyclic structures. mdpi.comontosight.aivulcanchem.com Examples of bicyclic dienes, such as 2-carbenabicyclo(3.2.1)octa-3,6-diene, are synthesized using complex organic chemistry techniques including cycloaddition reactions. ontosight.ai Similarly, 3,4-dimethylenebicyclo(4.2.0)octa-1,5-diene, another bicyclic diene, can participate in cycloadditions to construct complex molecules. ontosight.ai
Medium-Sized Rings: The synthesis of medium-sized rings (typically 8- to 12-membered) is often challenging due to unfavorable entropic and transannular interactions. pku.edu.cnnus.edu.sg However, 1,3-dienes can be employed in metal-catalyzed cycloadditions to overcome these challenges and facilitate the formation of such rings. pku.edu.cnnus.edu.sg For instance, ruthenium(0)-catalyzed [4+2] cycloaddition of 1,3-dienes with cyclic 1,2-diols can lead to fused bicyclic compounds, which upon oxidative cleavage, expand to form 9- to 12-membered rings. google.com Palladium-catalyzed, silicon-assisted intramolecular cross-coupling combined with ring-closing metathesis has also been developed to construct 9-, 10-, 11-, and 12-membered rings containing a 1,3-cis-cis diene unit. mdpi.com Additionally, silver-catalyzed [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones provides a practical approach to synthesize synthetically important seven-membered rings (1,4-cycloheptadienes). chemrxiv.orgresearchgate.net
Synthesis of Strained Polycyclic Systems
The unique reactivity of 1,3-dienes, including this compound, contributes to the synthesis of highly strained and complex polycyclic systems. ontosight.aivulcanchem.comrsc.org Cycloaddition reactions, particularly Diels-Alder reactions, are instrumental in constructing these intricate frameworks. nus.edu.sgrsc.orgsciforum.net For example, bicyclo[4.2.0]octa-1,5-diene derivatives, which contain a conjugated diene system, can undergo strain-driven ring-opening reactions to yield various heterocyclic scaffolds. vulcanchem.com The formation of bicyclic cyclobutenes via 4π-electrocyclizations of strained (E,E)-1,3-dienes highlights their role in generating strained polycyclic structures. researchgate.net
Role in Materials Science Research
This compound and other 1,3-dienes are fundamental monomers in the development of advanced materials, particularly in the polymer industry. chembk.commdpi.com
Formation of Specialty Polymers and Oligomers
This compound is recognized as a precursor to specialty polymers wikipedia.org and is an important intermediate in the preparation of rubber and other polymeric materials. chembk.com Conjugated dienes are extensively used as monomers to produce commercial elastomers and thermoplastic elastomers. mdpi.comrsc.org The polymerization of 1,3-dienes results in polymers with double bonds along the chain, allowing for various stereochemical configurations. hmdb.ca Beyond simple polymerization, processes like telomerization, which involves the metal-catalyzed dimerization of 1,3-dienes with the addition of a nucleophile, are versatile tools for synthesizing unsaturated ethers, amines, and other molecules that can serve as specialty oligomers or precursors for polymers. researchgate.netgoogle.com Acyclic diene metathesis (ADMET) copolymerization, involving divinyl-substituted compounds with α,ω-dienes, is also applied in the stereoselective synthesis of new classes of oligomers and polymers. beilstein-journals.org
Building Blocks for Conjugated Systems in Electronic Materials Research
Conjugated dienes, including this compound, are fundamental building blocks for the synthesis of materials with extended pi-electron systems, which are crucial for electronic applications. These materials often exhibit unique optical and electronic properties, making them suitable for use in conductive polymers, organic light-emitting diodes (OLEDs), and other advanced electronic devices. The ability of conjugated dienes to undergo polymerization and other C-C bond-forming reactions allows for the creation of long, delocalized chains or networks essential for charge transport and light emission.
While specific direct examples of this compound in the synthesis of electronic materials are less frequently isolated in general literature searches compared to broader classes of 1,3-dienes, the principles of its reactivity are directly applicable. For instance, the conjugated system of related compounds, such as (3E,5E)-octa-1,3,5,7-tetraene, has been noted to influence optical properties and reactivity, making such compounds valuable in synthetic organic chemistry, including polymerization processes for materials cymitquimica.com. The general class of 1,3-dienes and their derivatives are widely applied in materials science due to their versatile functionalization capabilities thieme-connect.com. For example, dinuclear carbon-rich complexes containing an octa-3,5-diene-1,7-diyndiyl bridging ligand have been synthesized and studied for their electronic structure, indicating the potential of modified octadiene structures in advanced electronic research mdpi.com.
The incorporation of conjugated dienes like this compound into polymeric structures can lead to materials with tunable electronic properties. Research in this area often involves various polymerization techniques or cross-coupling reactions to extend the conjugated system.
Synthetic Utility in Dearomatization Reactions
Dearomatization reactions are powerful synthetic tools that transform stable aromatic compounds into less stable, often highly functionalized, non-aromatic products. These reactions are critical for generating three-dimensional molecular complexity from planar aromatic precursors, which is particularly valuable in the synthesis of natural products and drug discovery chemrxiv.orgunito.it. This compound, as a representative 1,3-diene, can serve as a crucial component in such transformations, particularly in cycloaddition reactions.
One prominent class of dearomatization reactions involving dienes is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. While benzene (B151609) rings themselves are generally reluctant to participate in cycloadditions due to their high stability, strategies involving activated aromatic systems or specific catalytic conditions can promote dearomatization chemrxiv.org. For example, palladium-catalyzed dearomatization reactions of phenol-derived biaryls with 1,3-dienes have been reported to generate spirocyclic compounds with high chemo- and regioselectivity thieme-connect.com. In these reactions, the 1,3-diene acts as the cycloaddition partner, facilitating the conversion of the aromatic system into a saturated or partially saturated cyclic structure.
Another relevant example involves dearomative [4+2] cycloaddition reactions of naphthalenes. These reactions, often catalyzed by visible-light energy transfer, lead to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds researchgate.net. While the specific diene used in these examples might vary, this compound, being a well-defined conjugated diene, possesses the structural characteristics necessary to participate in such cycloadditions. The products of these dearomatization reactions, which include complex 3-dimensional borylated building blocks, demonstrate the utility of dienes in creating intricate molecular topologies from simpler aromatic starting materials mdpi.com.
The versatility of 1,3-dienes in dearomatization strategies underscores their importance in accessing a wide array of complex molecular architectures that are otherwise challenging to synthesize.
Future Directions and Emerging Research Avenues for Octa 1,3 Diene Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The precise control over regio-, stereo-, and chemoselectivity remains a paramount challenge and a significant area for future development in the chemistry of conjugated dienes, including Octa-1,3-diene. The advancement of novel catalytic systems is crucial for achieving enhanced efficiency and selectivity in its transformations.
Research on 1,3-dienes, such as 1,3-butadiene (B125203), has demonstrated the profound impact of innovative and efficient catalysts, particularly in telomerization and carbonylation reactions, which can yield C8 products like 1-octene (B94956) and 1-octanol (B28484). rsc.orgresearchgate.net For instance, palladium-catalyzed telomerizations, involving the selective dimerization of 1,3-dienes with various nucleophiles, have proven effective for synthesizing valuable chemicals. rsc.orgresearchgate.net The judicious design of ligands, including phosphine (B1218219) ligands and N-heterocyclic carbenes, is critical for achieving high linear selectivity and catalytic activity in these processes. rsc.org For example, specific bidentate phosphine catalysts have achieved 92–96% selectivity towards 1-methoxyocta-2,7-diene (1-MOD) from 1,3-butadiene and methanol (B129727). rsc.org
Similarly, rhodium-catalyzed hydroallylation of 1,3-dienes has shown promise for achieving high site-selectivity in the addition of allyl trifluoroborates to dienes. nsf.gov These advancements in the broader field of diene catalysis provide a strong foundation for developing catalyst systems tailored specifically for this compound. Future research will likely focus on:
Asymmetric Catalysis: Developing chiral catalysts to induce enantioselectivity in reactions involving this compound, leading to the synthesis of optically active compounds. This could involve exploring novel chiral ligands for transition metals (e.g., palladium, rhodium, nickel) to control the stereochemical outcome of additions, cyclizations, or oligomerizations.
Chemo- and Regioselective Functionalization: Designing catalysts that can selectively functionalize one of the double bonds in this compound or direct additions to specific carbon atoms, avoiding undesired side reactions or isomerizations. This is particularly relevant given the presence of two double bonds.
Heterogeneous Catalysis: Investigating solid-supported catalysts for this compound transformations to facilitate catalyst recovery and reuse, thereby improving the sustainability and economic viability of industrial processes.
Biocatalysis: Exploring enzymatic systems for highly selective and mild transformations of this compound, potentially offering greener synthetic routes.
The development of such sophisticated catalytic systems will be pivotal in expanding the synthetic utility of this compound, enabling the production of new high-value chemicals and materials with tailored properties.
Exploration of Bio-Based or Sustainable Synthetic Routes
The chemical industry is increasingly driven by the need for sustainable and environmentally friendly processes. For this compound, this translates into exploring bio-based feedstocks and greener synthetic methodologies.
While 1,3-butadiene is currently produced from fossil resources, significant development studies are underway to produce it from renewable resources via both classical chemocatalytic and biocatalytic transformations. rsc.orgresearchgate.net A compelling parallel can be drawn from the research on terpenes. For instance, β-myrcene (7-methyl-3-methylene-1,6-octadiene), a naturally occurring monoterpene, is considered a promising bio-based alternative to fossil-based 1,3-diene monomers like butadiene and isoprene (B109036) for polymerization. researchgate.netresearchgate.net Its structural similarity, featuring a conjugated diene moiety, allows for its polymerization through various mechanisms, including coordination-insertion, anionic, cationic, free radical, and controlled radical polymerization. researchgate.net
The principles of green chemistry, such as atom-efficient reactions, the use of safer solvents (e.g., water-based or bio-derived solvents), and renewable feedstocks, are central to these efforts. huarenscience.com Future research for this compound will likely focus on:
Biotechnological Production: Investigating microbial fermentation or engineered enzymatic pathways to produce this compound directly from biomass, agricultural waste, or other renewable carbon sources. This would involve metabolic engineering of microorganisms to synthesize the compound.
Chemocatalytic Conversion of Bio-Derived Precursors: Developing catalytic processes to convert readily available bio-derived molecules (e.g., sugars, alcohols, fatty acids) into this compound. This could involve dehydration, decarboxylation, or other cascade reactions.
Sustainable Reaction Conditions: Implementing milder reaction conditions, such as lower temperatures and pressures, and utilizing benign solvents or solvent-free conditions for this compound synthesis and reactions, aligning with principles of reduced energy consumption and waste generation.
Circular Economy Approaches: Exploring methods for the efficient recycling and valorization of this compound-containing waste streams, contributing to a more circular chemical economy.
The successful development of bio-based or sustainable routes for this compound would significantly reduce its environmental footprint and dependence on fossil resources, positioning it as a key building block in a sustainable chemical future.
Advanced Computational Modeling for Predictive Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as an indispensable tool for understanding and predicting chemical reactivity. Its application in the context of this compound chemistry is expected to accelerate the design of novel reactions and catalysts. chemrxiv.orgaip.orgresearchgate.netacs.org
Computational studies can elucidate complex reaction mechanisms, predict regioselectivity and stereoselectivity, and aid in the rational design of catalysts. For example, DFT calculations have been employed to investigate the mechanism and stereoselectivity of [4+3] cycloaddition reactions involving 1,3-dienes, providing insights into transition states and energy barriers. chemrxiv.org Furthermore, computational studies have successfully predicted enantioselectivity and regioselectivity reversals in metal-catalyzed cycloadditions and even revealed excited-state heavy-atom quantum tunneling in photoinduced reactions of dienes. acs.org
For this compound, future directions in computational modeling include:
Mechanism Elucidation: Using DFT and other quantum mechanical methods to thoroughly investigate the mechanisms of various reactions involving this compound, such as Diels-Alder cycloadditions, oligomerizations, and functionalization reactions. This will provide a deeper understanding of transition states, intermediates, and energy profiles.
Catalyst Design and Optimization: Employing computational tools to screen potential catalysts and ligands for desired reactions of this compound, predicting their activity, selectivity, and stability before experimental synthesis. This can significantly reduce the time and resources required for catalyst discovery.
Predictive Reactivity and Selectivity: Developing computational models to accurately predict the regiochemical and stereochemical outcomes of this compound reactions under different conditions, guiding experimental efforts towards highly selective transformations.
Machine Learning Integration: Combining computational chemistry with machine learning algorithms to build predictive models for this compound reactivity, accelerating the exploration of chemical space and identifying optimal reaction parameters. Machine learning accelerated photodynamics simulations are already being developed for complex photochemical reactions involving dienes. aip.org
Conformational Analysis: Utilizing molecular dynamics simulations to understand the conformational preferences of this compound and its derivatives, which can influence reactivity and product distribution, especially in stereoselective reactions.
By leveraging advanced computational modeling, researchers can gain unprecedented insights into the behavior of this compound, enabling the rational design of more efficient and selective synthetic routes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant future direction, promising enhanced efficiency, safety, and scalability in its production and transformation.
Flow chemistry, or continuous flow technology, offers numerous advantages over traditional batch processes, including precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and simplified scalability. spirochem.comscielo.br These systems enable rapid and efficient mixing of reactants, and their modular nature allows for easy integration of additional reactors or inline analytical tools. spirochem.comscielo.br
Automated synthesis platforms, such as SRI's SynFini and AutoSyn, leverage artificial intelligence and robotics to automate reaction screening, optimization, and multi-step synthesis. sri.com These platforms can accelerate chemistry design, development, and synthesis, allowing chemists to focus on innovation rather than manual recreation of procedures. sri.com Systems like the H-Cube® Advance also offer push-button synthesis for various applications, including hydrogenations and other pressurized, heated homogeneous reactions. youtube.com
For this compound, the integration with these technologies will focus on:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound from various precursors, optimizing reaction conditions for higher yields and purity. This can also be applied to its functionalization reactions, such as hydroformylation, telomerization, or polymerization.
Automated Reaction Optimization: Utilizing automated platforms for rapid screening and optimization of reaction conditions (e.g., catalyst loading, temperature, pressure, solvent, reactant ratios) for this compound transformations. This can significantly reduce the time required to identify optimal parameters.
Inline Analysis and Process Control: Integrating real-time analytical techniques (e.g., FTIR, Raman spectroscopy, mass spectrometry) into flow systems to monitor this compound reactions, enabling immediate feedback and automated adjustments for optimal process control and quality assurance. mt.com
Scalable Production: Transitioning laboratory-scale this compound reactions to pilot and industrial scale using continuous flow reactors, ensuring consistent product quality and higher throughput.
The adoption of flow chemistry and automated synthesis platforms will revolutionize the way this compound is synthesized and utilized, leading to more efficient, safer, and economically viable chemical processes.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for identifying and characterizing Octa-1,3-diene?
- Methodological Answer : UV-Vis spectroscopy is critical for analyzing conjugated dienes like this compound due to its sensitivity to π→π* transitions. Compare absorbance maxima (λmax) with literature values for validation . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C, helps resolve double bond positions and confirm molecular structure. For example, coupling constants (J-values) in <sup>1</sup>H NMR distinguish between conjugated and isolated dienes . Infrared (IR) spectroscopy can corroborate sp<sup>2</sup> C-H stretches (~3100 cm<sup>-1</sup>). Ensure calibration with reference compounds and document spectral acquisition parameters (e.g., solvent, temperature) to enhance reproducibility .
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Dehydration of 1,3-octanediol using acid catalysts (e.g., H2SO4) is a standard method. Monitor reaction progress via gas chromatography (GC) to optimize temperature and catalyst concentration. Alternatively, Wittig reactions between 1,3-pentadienyl ylides and aldehydes can yield substituted derivatives. Control steric and electronic effects by selecting appropriate phosphine reagents (e.g., triphenylphosphine vs. bulkier analogs). Document purity checks (e.g., GC-MS, elemental analysis) to validate yields .
Q. How does conjugation in this compound affect its thermodynamic stability and reactivity?
- Methodological Answer : Conjugation lowers the molecule’s energy via delocalization of π-electrons, increasing stability compared to non-conjugated analogs. Quantify this using heat of hydrogenation experiments: this compound releases less heat than isolated dienes due to pre-stabilization. Compare experimental results with computational calculations (e.g., density functional theory, DFT) to resolve discrepancies .
Advanced Research Questions
Q. How can researchers design experiments to study the Diels-Alder reactivity of this compound with diverse dienophiles?
- Methodological Answer : Use a combinatorial approach:
- Step 1 : Select dienophiles (e.g., maleic anhydride, tetrazines) with varying electronic profiles (electron-deficient vs. electron-rich).
- Step 2 : Conduct kinetic studies under controlled temperatures and solvents (e.g., toluene vs. DMF) to measure reaction rates (k) via <sup>1</sup>H NMR or HPLC.
- Step 3 : Correlate results with frontier molecular orbital (FMO) theory. Calculate HOMO (dienophile) and LUMO (this compound) energy gaps using DFT to predict regioselectivity .
- Documentation : Provide raw kinetic data and computational inputs/outputs to enable replication .
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
- Methodological Answer :
- Data Audit : Compare experimental setups across studies—differences in calorimetry methods (e.g., bomb vs. solution calorimetry) or sample purity may explain discrepancies.
- Standardization : Re-measure using high-purity samples (>99%) and validate via multiple techniques (e.g., combustion analysis, computational benchmarks).
- Meta-Analysis : Use statistical tools (e.g., weighted averages, confidence intervals) to synthesize historical data. Address outliers through sensitivity testing .
Q. What computational methods are most suitable for modeling the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Ground-State Analysis : Apply DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate bond lengths, angles, and electron density maps. Compare with crystallographic data if available.
- Excited-State Dynamics : Use time-dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF) to simulate UV-Vis spectra and photochemical behavior.
- Reaction Mechanisms : Employ intrinsic reaction coordinate (IRC) calculations to map energy profiles for cycloadditions or isomerizations. Validate with kinetic isotope effects (KIEs) .
Methodological Best Practices
- Reproducibility : Archive raw spectral data, computational input files, and experimental logs in open-access repositories (e.g., Zenodo) with standardized metadata .
- Ethical Data Reporting : Avoid selective data presentation. Disclose all anomalies (e.g., unanticipated side products) in publications to prevent bias .
- Interdisciplinary Collaboration : Partner with computational chemists to cross-validate experimental and theoretical results, ensuring robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
